molecular formula C21H27N3O B2946335 ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone CAS No. 2320853-27-6

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone

Cat. No. B2946335
CAS RN: 2320853-27-6
M. Wt: 337.467
InChI Key: RPRXQVZDQWTMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H27N3O and its molecular weight is 337.467. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Organic Chemistry

Tertiary butyl esters, which are part of the structure of the compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Acyl Halides

The 4-tert-Butylbenzoyl part of the compound is related to acyl halides . Acyl halides are a type of organic compound that have wide applications in the synthesis of other organic compounds.

Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

The 1H-imidazol-1-yl part of the compound is used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . This synthesis involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Polymeric Materials

The imidazole part of the compound is related to the synthesis of poly (1-vinyl imidazole) . Poly (vinyl imidazole)s, which contain heterocyclic aromatic rings on the polymer side chains, are of increasing interest for a wide variety of applications ranging from catalysis, polymeric ionic liquids to membrane material .

Coordination Polymer

The compound can be used in the synthesis of a zinc coordination polymer . Coordination polymers have applications in a variety of fields, including catalysis, gas storage, and drug delivery.

Catalysis

The imidazole part of the compound is related to catalysis . Imidazole and its derivatives have a wide range of applications in the field of catalysis due to their ability to act as ligands.

properties

IUPAC Name

(4-tert-butylphenyl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-21(2,3)16-6-4-15(5-7-16)20(25)24-17-8-9-18(24)13-19(12-17)23-11-10-22-14-23/h4-7,10-11,14,17-19H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRXQVZDQWTMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.